molecular formula C16H35N B14511143 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine CAS No. 62927-25-7

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine

Katalognummer: B14511143
CAS-Nummer: 62927-25-7
Molekulargewicht: 241.46 g/mol
InChI-Schlüssel: DPUOUQPUCTUEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex branched structure, making it a subject of interest in various fields of research and industry.

Vorbereitungsmethoden

The synthesis of 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of a primary amine with a suitable alkyl halide under basic conditions. For instance, the reaction between 2-ethylhexan-1-amine and 2,4,4-trimethylpentan-2-yl chloride in the presence of a base like sodium hydroxide can yield the desired product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine undergoes various chemical reactions typical of amines. These include:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine finds applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Wirkmechanismus

The mechanism by which 2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine can be compared with other similar compounds such as:

    2,4,4-Trimethylpentan-2-ylamine: A simpler amine with a similar branched structure.

    2-Ethylhexan-1-amine: Another primary amine with a less complex structure.

    N-(2,4,4-Trimethylpentan-2-yl)hexan-1-amine: A compound with a similar backbone but different substitution pattern.

The uniqueness of this compound lies in its specific branched structure, which can impart distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

62927-25-7

Molekularformel

C16H35N

Molekulargewicht

241.46 g/mol

IUPAC-Name

2-ethyl-N-(2,4,4-trimethylpentan-2-yl)hexan-1-amine

InChI

InChI=1S/C16H35N/c1-8-10-11-14(9-2)12-17-16(6,7)13-15(3,4)5/h14,17H,8-13H2,1-7H3

InChI-Schlüssel

DPUOUQPUCTUEPK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNC(C)(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.